molecular formula C10H8N2O2 B6385151 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-15-4

5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385151
M. Wt: 188.18 g/mol
InChI Key: QBWDUUZJQCQWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% (5-HP2H) is an organic compound derived from the hydroxypyrimidine family, which is widely used in scientific research and laboratory experiments. It has been used in various fields such as biochemistry, pharmacology, and material science. 5-HP2H is a colorless crystalline solid that is soluble in water and has a melting point of about 80°C. This compound has a variety of applications due to its unique chemical structure and properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% involves the condensation of 3-hydroxybenzaldehyde with urea followed by cyclization of the resulting intermediate.

Starting Materials
3-hydroxybenzaldehyde, urea, ethanol, sodium hydroxide, wate

Reaction
Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and urea (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide., Step 2: Heat the reaction mixture at reflux for 4-6 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with water and dry it under vacuum., Step 5: Dissolve the solid in ethanol and add a catalytic amount of sodium hydroxide., Step 6: Heat the reaction mixture at reflux for 4-6 hours., Step 7: Cool the reaction mixture to room temperature and filter the resulting solid., Step 8: Wash the solid with water and dry it under vacuum., Step 9: Recrystallize the solid from ethanol to obtain 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95%.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% has been widely used for scientific research in various fields. It has been utilized in biochemistry to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in material science to study the properties of polymers and other materials. In addition, it has been used in pharmacology to study the pharmacological effects of various drugs.

Mechanism Of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a ligand that binds to certain proteins, enzymes, and other biological molecules. This binding leads to changes in the structure and function of these molecules, which can affect the biochemical and physiological processes in the body.

Biochemical And Physiological Effects

5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of several enzymes, including cytochrome P450, which is involved in drug metabolism. In addition, it has been found to affect the expression of certain genes, which can lead to changes in the structure and function of proteins and other molecules. Furthermore, it has been found to affect the activity of certain ion channels, which can affect the transport of ions across cell membranes.

Advantages And Limitations For Lab Experiments

The use of 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it has a wide range of applications due to its unique chemical structure and properties. However, there are also some limitations to its use. It is relatively expensive and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine, 95% in scientific research. It could be used to study the structure and function of proteins and other biological molecules. It could also be used to study the pharmacological effects of drugs. In addition, it could be used to study the properties of polymers and other materials. Finally, it could be used to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

5-(3-hydroxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-2-7(4-9)8-5-11-10(14)12-6-8/h1-6,13H,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWDUUZJQCQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686781
Record name 5-(3-Hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)pyrimidin-2-ol

CAS RN

1111104-15-4
Record name 5-(3-Hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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